molecular formula C16H18ClN3O2S B5441926 5-chloro-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiophene-2-carboxamide

5-chloro-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiophene-2-carboxamide

Cat. No.: B5441926
M. Wt: 351.9 g/mol
InChI Key: UBQPARUMJBRSNI-UHFFFAOYSA-N
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Description

This compound is a potent Factor Xa inhibitor . It belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .


Synthesis Analysis

The synthesis of this compound involved the identification of oxazolidinone derivatives as a new class of potent Factor Xa inhibitors . Lead optimization led to the discovery of BAY 59-7939 , a highly potent and selective, direct Factor Xa inhibitor with excellent in vivo antithrombotic activity .


Molecular Structure Analysis

The X-ray crystal structure of the compound in complex with human Factor Xa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

The compound is a direct Factor Xa inhibitor . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Physical and Chemical Properties Analysis

The empirical formula of the compound is C10H13ClN2O . Its CAS Number is 90875-44-8 and its molecular weight is 212.68 .

Mechanism of Action

The compound acts as a direct Factor Xa inhibitor . The coagulation enzyme Factor Xa is a promising target for antithrombotic therapy . The compound’s interaction with the S1 subsite of Factor Xa is crucial for its high potency .

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . Its high potency and good oral bioavailability make it a promising candidate for future antithrombotic therapies .

Properties

IUPAC Name

5-chloro-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c17-15-4-3-14(23-15)16(21)19-11-13(12-2-1-5-18-10-12)20-6-8-22-9-7-20/h1-5,10,13H,6-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQPARUMJBRSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=C(S2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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